N-(sec-butyl)-3-[2-(3-methoxyphenoxy)pyrimidin-5-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-3-[2-(3-methoxyphenoxy)pyrimidin-5-yl]benzamide, also known as MLN8054, is a small molecule inhibitor that has been extensively studied for its potential use as an anti-cancer agent. It belongs to the class of kinase inhibitors and has been shown to selectively inhibit the activity of Aurora A kinase, a protein kinase involved in cell division and mitosis.
Wissenschaftliche Forschungsanwendungen
Discovery and Antitumor Activity
N-(sec-butyl)-3-[2-(3-methoxyphenoxy)pyrimidin-5-yl]benzamide is structurally related to a class of compounds known for their histone deacetylase (HDAC) inhibitory activity. For instance, a similar compound, MGCD0103, is described as a selective HDAC inhibitor with antitumor activities, indicating potential cancer therapeutic applications (Zhou et al., 2008).
Organogels and Fluorescent Properties
Research into organogels has revealed the significance of similar compounds in the formation of fluorescent gels. Compounds with similar structural motifs to this compound demonstrate gelating abilities, which are crucial for the development of novel organogels (Wu et al., 2011).
Synthesis of Novel Heterocyclic Compounds
The compound has relevance in the synthesis of novel heterocyclic compounds, which exhibit diverse biological activities, such as anti-inflammatory and analgesic properties. This aspect of research indicates its potential as a starting material or intermediate in the synthesis of pharmacologically active molecules (Abu‐Hashem et al., 2020).
Capillary Electrophoresis
In analytical chemistry, related compounds have been used as standards in the development of capillary electrophoresis methods. This is crucial for quality control in pharmaceuticals, demonstrating its application in drug analysis and formulation (Ye et al., 2012).
Crystal Structure Analysis
The study of compounds with a similar structure in crystallography provides insights into molecular interactions and stability, which are essential for drug design and development (Kaur et al., 2012).
Development of Potassium Channel Openers
Compounds in this category have been explored as potassium channel openers, indicating their potential in treating conditions like epilepsy and pain (Amato et al., 2011).
Renin Inhibitors for Hypertension
These compounds also serve as starting points in the development of renin inhibitors, which are crucial for treating hypertension. The structure-activity relationships derived from these studies aid in the design of more effective and bioavailable drugs (Tokuhara et al., 2018).
Neuroleptic Activity
In neuroscience, derivatives of these compounds have been synthesized and evaluated for their potential as neuroleptics, indicating applications in the treatment of psychiatric disorders (Iwanami et al., 1981).
Eigenschaften
IUPAC Name |
2-methyl-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9-5-3-4-6-11(9)13(19)17-12-10(2)16-15-18(14(12)20)7-8-21-15/h3-8H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZLCMRKAUTLOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(N=C3N(C2=O)C=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.